molecular formula C16H26BNO4 B111627 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1218790-41-0

2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B111627
CAS RN: 1218790-41-0
M. Wt: 307.2 g/mol
InChI Key: OILOYJRCMVEUOC-UHFFFAOYSA-N
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Description

The compound you mentioned is a type of organoboronic compound, which are organic compounds with boron-carbon bonds. The 1,3,2-dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a commonly used protecting group for boronic acids in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a diethoxymethyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached to it .


Chemical Reactions Analysis

Organoboronic compounds are versatile intermediates in organic synthesis. They can undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, and conjugate additions .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystal Structure Analysis : Compounds similar to 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been synthesized, characterized using FTIR, NMR, and mass spectrometry, and analyzed using X-ray diffraction and density functional theory (DFT). These analyses reveal the physicochemical properties and molecular structures of these compounds (Huang et al., 2021).

  • Vibrational Properties Studies : Research has been conducted on similar compounds focusing on their vibrational properties. These studies include spectroscopic characterization (FT-IR, NMR) and DFT calculations to understand their spectroscopic data, geometrical parameters, and other properties (Wu et al., 2021).

Chemical Synthesis Applications

  • Use in Organic Synthesis : These compounds are used as intermediates in organic synthesis. For instance, the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling has been reported, highlighting the utility of these compounds in medicinal chemistry (Bethel et al., 2012).

  • Catalytic Applications : These compounds have also been explored in catalytic reactions, such as enantioselective borane reduction of benzyl oximes, demonstrating their potential in asymmetric synthesis and catalysis (Huang et al., 2011).

Material Science and Polymer Chemistry

  • Polymer Synthesis : In material science, these compounds are utilized in the synthesis of deeply colored polymers with specific molecular weights, indicating their significance in polymer chemistry (Welterlich et al., 2012).

  • Coordination Polymers : The synthesis of coordination polymers using extended dipyridyl ligands that include these compounds has been reported, highlighting their role in the creation of novel materials with specific structural properties (Al-Fayaad et al., 2020).

Mechanism of Action

The mechanism of action of organoboronic compounds in chemical reactions often involves the formation of a metal-boron bond, followed by transmetallation to a suitable electrophile .

Future Directions

The use of organoboronic compounds in organic synthesis is a well-established and active area of research. Future directions may include the development of new synthetic methods using these compounds, as well as their application in the synthesis of complex organic molecules .

properties

IUPAC Name

2-(diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO4/c1-7-19-14(20-8-2)13-12(10-9-11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11,14H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILOYJRCMVEUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585937
Record name 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218790-41-0
Record name 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethoxymethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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